

CYC116 minimizing off-target effects kinase inhibition

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Compound Focus: Cyc-116

CAS No.: 693228-63-6

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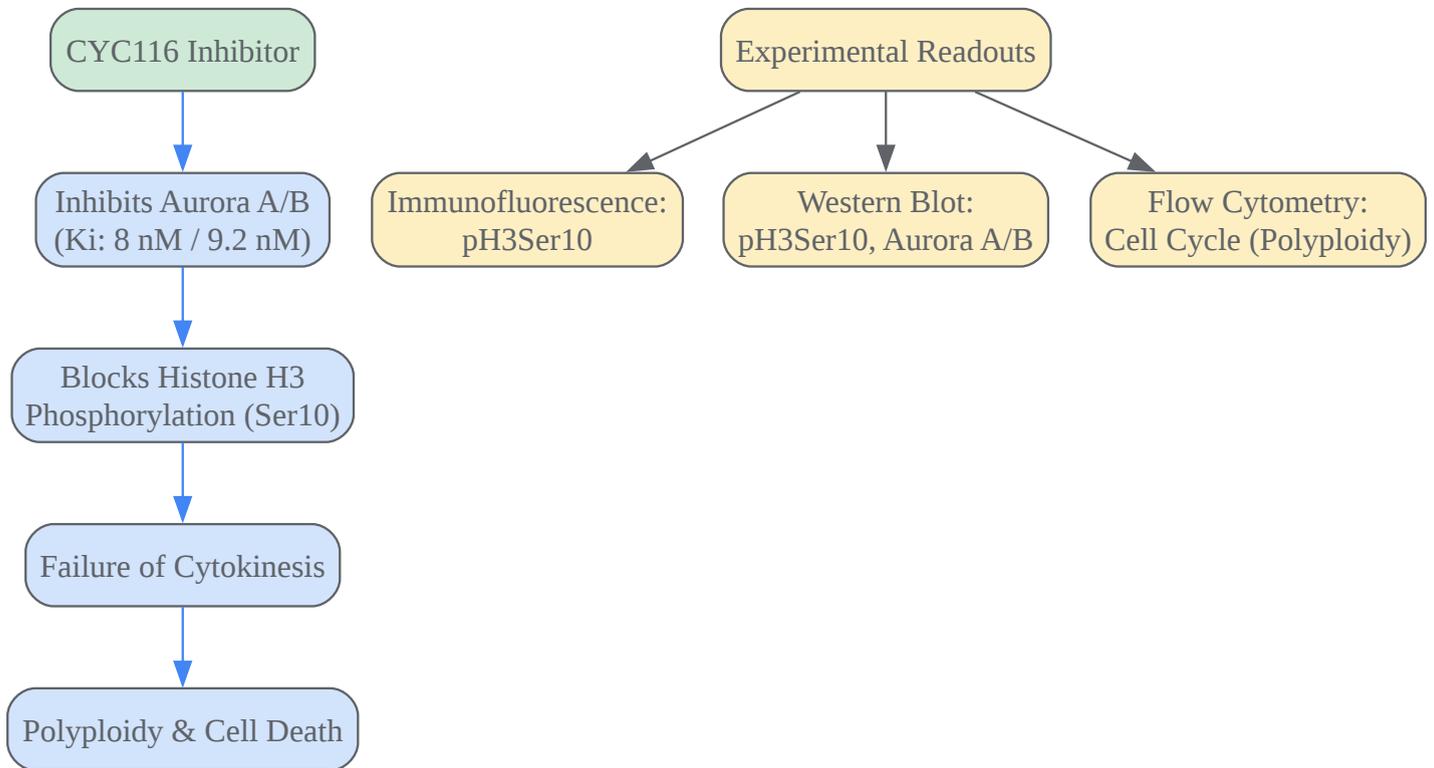
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Mechanism of Action & Selectivity Profile

CYC116 is a potent, ATP-competitive small-molecule inhibitor that primarily targets **Aurora Kinase A and B** [1].

- **Primary Targets:** It inhibits Aurora A and Aurora B with very high and nearly equal potency, with K_{is} of **8 nM** and **9.2 nM**, respectively [2] [1].
- **Selectivity:** CYC116 demonstrates good selectivity against other kinases. Its potency against Aurora kinases is about **50-fold greater** than against CDKs [1].
- **Secondary Targets:** It also shows inhibitory activity against VEGFR2, FLT3, Src, and Lck, but with significantly lower potency (K_i values in the nanomolar range for VEGFR2 and FLT3) [2] [1]. It is not active against PKA, Akt/PKB, PKC, GSK-3 α/β , CK2, PIK1, or SAPK2A [1].

The following diagram illustrates the cellular mechanism and consequences of Aurora kinase inhibition by CYC116.



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Key Quantitative & Cellular Assay Data

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of CYC116 across various human cancer cell lines, as measured by MTT antiproliferative assays over 96 hours [2] [1].

Cell Line	Cancer Type	CYC116 IC ₅₀ (µM)
MV4-11	Acute Myelogenous Leukemia	0.034 [2] [1]
MES-SA	Uterine Sarcoma	0.09 [2] [1]
COLO205	Colon Cancer	0.241 [2] [1]
Saos-2	Osteosarcoma	0.11 [2] [1]

Cell Line	Cancer Type	CYC116 IC ₅₀ (μM)
HCT-116	Colon Cancer	0.34 [2] [1]
HL-60	Leukemia	0.372 [2] [1]
CCRF-CEM	Leukemia	0.471 [2] [1]
A549	Lung Cancer	0.48 [2]
HeLa	Cervical Cancer	0.59 [2] [1]
MCF7	Breast Cancer	0.599 [2] [1]

Detailed Experimental Protocols

Here are standard methodologies used to evaluate the effects of CYC116 in a research setting.

In Vitro Kinase Assay

This protocol measures the direct inhibition of Aurora kinase enzymatic activity [1].

- **Reaction Volume:** 25 μL.
- **Buffer:** 25 mM β-glycerophosphate, 20 mM Tris/HCl (pH 7.5), 5 mM EGTA, 1 mM DTT, 1 mM Na₃VO₄.
- **Substrate:** 10 μg of kemptide peptide.
- **Enzyme:** Recombinant Aurora A or Aurora B kinase. Note: Aurora B requires pre-activation with inner centromere protein (INCENP) for 60 minutes at 30°C prior to the assay.
- **Starting Reaction:** Add 5 μL of Mg/ATP mix (15 mM MgCl₂, 100 μM ATP, with γ-³²P-ATP).
- **Incubation:** 30 minutes at 30°C.
- **Termination:** Stop the reaction with 25 μL of 75 mM H₃PO₄.

Cell-Based MTT Proliferation Assay

This protocol determines the compound's cytotoxicity and anti-proliferative activity [1].

- **Cell Seeding:** Plate cells in 96-well plates according to their doubling time and incubate overnight.
- **Compound Treatment:** Prepare a 3-fold dilution series of CYC116 in DMSO, then dilute in cell culture medium. Add to cells in triplicate.
- **Incubation Time:** 72 or 96 hours at 37°C.
- **MTT Incubation:** Remove medium, wash with PBS, and add 20 μL /well of MTT solution (5 mg/mL). Incubate in the dark for 4 hours.
- **Solubilization & Measurement:** Remove MTT solution, wash with PBS, and solubilize the formazan dye with 200 μL /well of DMSO. Measure absorbance at 540 nm.

Functional Cell Assay (Western Blot)

This protocol assesses target engagement in cells by measuring inhibition of histone H3 phosphorylation [1].

- **Cell Line:** HeLa cells.
- **Treatment:** Apply 1.25 μM CYC116.
- **Incubation Time:** 7 hours.
- **Analysis:** Perform Western blot analysis to detect the complete inhibition of histone H3 phosphorylation.

Troubleshooting Common Experimental Issues

- **Problem: Lack of Expected Phenotype (Polyploidy) in Cell Culture**
 - **Potential Cause:** The cell line may be less sensitive, or the inhibitor concentration/duration is insufficient.
 - **Solution:** Perform a dose-response curve (e.g., 0.07-10 μM) and confirm target engagement by monitoring the reduction of phosphorylated Histone H3 (Ser10) via immunofluorescence or Western blot [1]. Extend treatment time to at least 48 hours to allow for the accumulation of polyploid cells, which can be detected by FACS analysis [1].
- **Problem: High Cytotoxicity at Low Nanomolar Concentrations**
 - **Potential Cause:** The observed effect might be driven by inhibition of secondary targets like VEGFR2 or FLT3, especially in sensitive cell lines (e.g., MV4-11 leukemia cells have an IC_{50} of 34 nM) [2] [1].
 - **Solution:** Use this data to your advantage if targeting these pathways is desirable. If seeking a pure Aurora kinase-driven effect, consider comparing results across a panel of cell lines with

different sensitivities and use the phenotypic hallmark of polyploidy to confirm the on-target mechanism [3] [1].

- Problem: Off-Target Effects in Complex Models
 - **Potential Cause:** The additional inhibition of VEGFR2 by CYC116 (Ki = 44 nM) can confound results in in vivo models by affecting angiogenesis [2] [1].
 - **Solution:** In animal studies, this anti-angiogenic effect may contribute to the overall antitumor efficacy [1]. When designing experiments, account for this multi-target activity as a feature of the compound's mechanism.

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